Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 442557-61-1
VCID: VC21425089
InChI: InChI=1S/C26H27N3O5S/c1-5-34-21-9-7-6-8-19(21)24-20(14-27)25(28-16(2)23(24)26(31)33-4)35-15-22(30)29-17-10-12-18(32-3)13-11-17/h6-13,24,28H,5,15H2,1-4H3,(H,29,30)
SMILES: CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=C(C=C3)OC)C#N
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.6g/mol

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

CAS No.: 442557-61-1

Cat. No.: VC21425089

Molecular Formula: C26H27N3O5S

Molecular Weight: 493.6g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate - 442557-61-1

Specification

CAS No. 442557-61-1
Molecular Formula C26H27N3O5S
Molecular Weight 493.6g/mol
IUPAC Name methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Standard InChI InChI=1S/C26H27N3O5S/c1-5-34-21-9-7-6-8-19(21)24-20(14-27)25(28-16(2)23(24)26(31)33-4)35-15-22(30)29-17-10-12-18(32-3)13-11-17/h6-13,24,28H,5,15H2,1-4H3,(H,29,30)
Standard InChI Key RXEOSQKIMYIKNB-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=C(C=C3)OC)C#N
Canonical SMILES CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=C(C=C3)OC)C#N

Introduction

Structural Features

The molecular structure of this compound is characterized by:

  • Dihydropyridine Core: A six-membered heterocyclic ring that is partially saturated.

  • Functional Groups:

    • A cyano group (CN-CN) at position 5.

    • An ethoxyphenyl group at position 4.

    • A sulfanyl linkage (S-S-) connecting a methoxyanilino group at position 6.

    • A methyl ester group (COOCH3-COOCH_3) at position 3.

These features contribute to its physicochemical properties and potential bioactivity.

Synthesis

Although specific synthetic pathways for this compound were not detailed in the search results, dihydropyridines are typically synthesized through the Hantzsch reaction. This involves the condensation of:

  • A β-ketoester (e.g., methyl acetoacetate),

  • An aldehyde (e.g., substituted benzaldehyde),

  • Ammonia or an amine derivative.

The introduction of the sulfanyl and methoxyanilino groups likely involves post-synthetic functionalization steps.

Potential Applications

Dihydropyridines are well-known for their pharmacological properties. While specific studies on this compound are unavailable in the search results, its structural similarity to bioactive molecules suggests potential uses in:

  • Cardiovascular Medicine:

    • As calcium channel blockers for treating hypertension and angina.

  • Anti-inflammatory Agents:

    • The presence of aniline and sulfanyl groups may enhance anti-inflammatory activity through molecular docking with enzymes like 5-lipoxygenase (as indicated by related compounds) .

  • Drug Design:

    • The compound’s diverse functional groups make it a candidate for further optimization in medicinal chemistry.

Safety and Handling

  • Use appropriate personal protective equipment (PPE).

  • Work in a well-ventilated area or fume hood.

  • Avoid direct contact and inhalation.

Research Gaps and Future Directions

While the provided data outlines the basic chemical properties of this compound, further research is needed to:

  • Elucidate its biological activity through in vitro and in vivo studies.

  • Investigate its pharmacokinetics and pharmacodynamics.

  • Explore its potential as a lead compound for drug development.

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